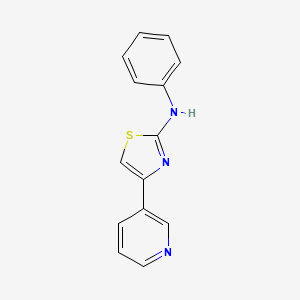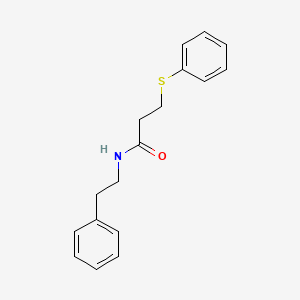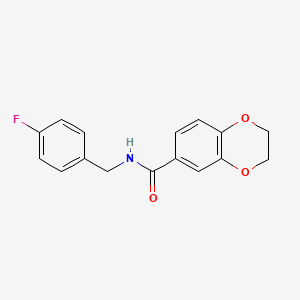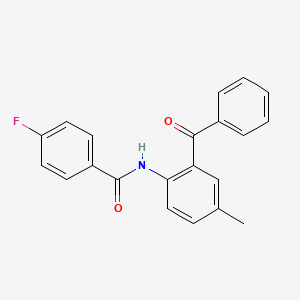![molecular formula C15H10F3N3S B5735861 4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5735861.png)
4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazole family, which is known for its diverse biological activities. Compound A has been found to have promising anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine A is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of various enzymes, including histone deacetylases, proteasomes, and kinases. These enzymes play important roles in regulating cell growth, apoptosis, and inflammation. By inhibiting their activity, this compound A can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound A has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that supply nutrients to tumors. Additionally, this compound A has been found to reduce inflammation by decreasing the production of inflammatory cytokines and chemokines. It also modulates the immune response by regulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine A is its broad spectrum of biological activities, which makes it a promising candidate for the development of new therapies. It also has good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of this compound A is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine A. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in different cancer types and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory and immunomodulatory agent. Future studies could explore its use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to optimize the synthesis and formulation of this compound A to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine A involves the reaction between 3-aminopyridine and 4-(trifluoromethyl)benzaldehyde in the presence of a thiol catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the thiazole ring. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine A has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties by inhibiting the growth of cancer cells in various cancer types, including breast, lung, and prostate cancer. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines and chemokines. Additionally, this compound A has been found to have antiviral properties by inhibiting the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
4-pyridin-3-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3S/c16-15(17,18)11-3-5-12(6-4-11)20-14-21-13(9-22-14)10-2-1-7-19-8-10/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTSCAGEALCYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopentyl-2-[3-(dimethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5735781.png)

![2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5735791.png)

![1-[3-(2-methoxyphenyl)acryloyl]pyrrolidine](/img/structure/B5735796.png)

![3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5735829.png)
![2,5-dimethyl-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5735839.png)
![4'-{[4-(dimethylamino)benzylidene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5735841.png)
![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5735851.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5735855.png)



